4,6-Diphenylpyrimidin-2-ol

Overview

Description

4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .

Synthesis Analysis

The synthesis of 4,6-Diphenylpyrimidin-2-ol involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .Molecular Structure Analysis

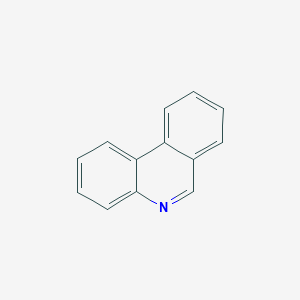

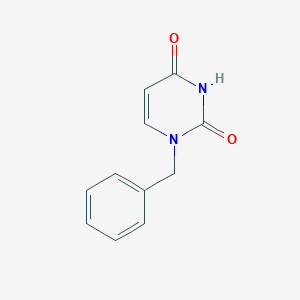

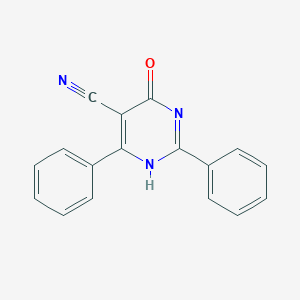

The molecular formula of 4,6-Diphenylpyrimidin-2-ol is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diphenylpyrimidin-2-ol include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Scientific Research Applications

Cancer Research: Aurora Kinase A Inhibition

4,6-Diphenylpyrimidin-2-ol: derivatives have been studied for their potential as anticancer agents, particularly through the inhibition of Aurora kinase A (AURKA). AURKA is a protein that plays a crucial role in cell division, and its inhibition can lead to the arrest of the cell cycle in cancer cells, inducing apoptosis . Derivatives of this compound have shown to reduce clonogenicity and trigger caspase-mediated apoptotic cell death in human colon cancer cells .

Material Science: Regioselective O-functionalization

In material science, 4,6-Diphenylpyrimidin-2-ol has been utilized for regioselective O-functionalization. This process is essential for creating specific molecular structures with desired properties. The use of caesium carbonate has been shown to promote this functionalization under mild conditions, which is beneficial for synthesizing various materials with high precision .

Pharmaceutical Chemistry: Anthelmintic Activity

The anthelmintic activity of 4,6-Diphenylpyrimidin-2-ol derivatives has been explored, with studies indicating their effectiveness against various helminths. These compounds have been synthesized and characterized, showing potential as new treatments for parasitic infections .

Neurodegenerative Diseases: Dual Inhibition Properties

Research has indicated that 4,6-Diphenylpyrimidin-2-ol derivatives can act as dual inhibitors of monoamine oxidase and acetylcholinesterase. These enzymes are targets for the treatment of Alzheimer’s disease, and inhibiting them can help manage the disease’s progression. The compounds also exhibited neuroprotective properties against induced neurotoxicity in cell models .

Chemical Synthesis: Catalyst-Free Methodology

A catalyst-free methodology using 4,6-Diphenylpyrimidin-2-ol has been developed for the functionalization of pyrimidinones. This approach is significant for chemical synthesis as it allows for the creation of complex molecules without the need for additional catalysts, which can be costly and environmentally unfriendly .

Computational Chemistry: QSAR and In Silico Docking

Quantitative structure-activity relationships (QSAR) and in silico docking are computational techniques used to predict the activity of chemical compounds4,6-Diphenylpyrimidin-2-ol derivatives have been the subject of such studies to understand their binding energies and interactions with biological targets like AURKA, which is valuable for drug design .

Analytical Chemistry: Characterization Techniques

In analytical chemistry, 4,6-Diphenylpyrimidin-2-ol and its derivatives are characterized using techniques like NMR, IR, and mass spectroscopy. These methods are crucial for confirming the structure of synthesized compounds and for quality control in pharmaceutical applications .

Biochemistry: Cell Cycle Analysis

The impact of 4,6-Diphenylpyrimidin-2-ol derivatives on the cell cycle has been analyzed in biochemistry research. These compounds have been shown to cause the accumulation of cells in the G2/M phase, which is a critical point for the initiation of apoptosis in cancer therapy .

Mechanism of Action

Target of Action

The primary target of 4,6-Diphenylpyrimidin-2-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

4,6-Diphenylpyrimidin-2-ol interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division .

Biochemical Pathways

The inhibition of AURKA by 4,6-Diphenylpyrimidin-2-ol affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .

Result of Action

The result of 4,6-Diphenylpyrimidin-2-ol’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the triggering of the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . These are all key players in the process of apoptosis, or programmed cell death .

properties

IUPAC Name |

4,6-diphenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTASVIOKKMCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347208 | |

| Record name | 4,6-diphenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diphenylpyrimidin-2-ol | |

CAS RN |

4120-05-2 | |

| Record name | 4,6-diphenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

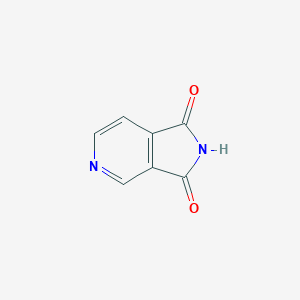

![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)

![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)